5-(1-Hydroxyiminoethyl)-4-methylthiazole
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Overview
Description
N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C6H8N2OS It is known for its unique structure, which includes a thiazole ring, a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
- 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
Uniqueness
N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H8N2OS |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H8N2OS/c1-4-6(5(2)8-9)10-3-7-4/h3,9H,1-2H3 |
InChI Key |
CVPHKJGYQNSBBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=NO)C |
Origin of Product |
United States |
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